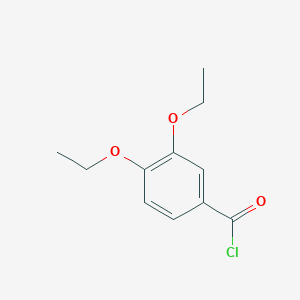

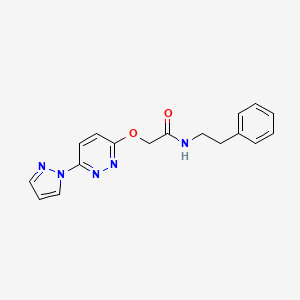

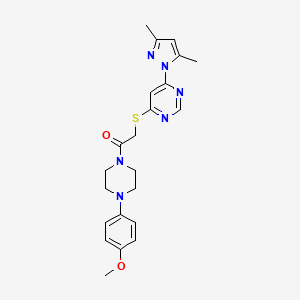

![molecular formula C11H17N5O B2996095 N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1021206-76-7](/img/structure/B2996095.png)

N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been widely studied due to their diverse biological activities . They are nitrogen-containing heterocyclic compounds, which are considered as privileged core skeletons in biologically active compounds .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines often involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions . The synthesis process can yield a variety of derivatives, depending on the substituents used .Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines is characterized by a fused nitrogen-containing heterocyclic ring system . The exact structure can vary depending on the specific substituents attached to the core structure .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidines can be complex and varied, depending on the specific substituents and reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidines can vary widely depending on the specific substituents. For example, some compounds in this class are solids at room temperature, while others may be liquids .Applications De Recherche Scientifique

Antiproliferative Activity against Leukemia Cell Lines

Pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their antiproliferative activity against leukemia cell lines . Some compounds showed good in vitro anti-proliferative activities and were 8–10 times more potent than BTK inhibitor ibrutinib . The IC50 values of promising compounds were observed in the range of 0.84–2.9 μM against L1210, K562, and HL-60 cell lines .

Anti-Tuberculosis Agents

Another application of pyrazolo[3,4-d]pyrimidine derivatives is as antituberculosis agents . Tuberculosis (TB) is one of the leading causes of death worldwide, and developing new anti-TB compounds using cost-effective processes is critical . A study highlighted the most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, with a MIC90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .

Kinase Inhibitors

Dysfunction of protein kinases can cause many diseases, including cancer, inflammatory disease, metabolic disorder, cardiovascular disease, and neurodegenerative disorders . Therefore, inhibitors of protein kinases are considered as one of the therapeutic options for cancer treatment . Pyrazolo[3,4-d]pyrimidine derivatives have been explored as kinase inhibitors .

Antifungal Agents

Pyrazolo[3,4-d]pyrimidine derivatives have also been explored for their antifungal properties . The development of new antifungal agents is crucial due to the increasing incidence of fungal infections and the limited number of effective antifungal drugs .

Antibacterial Agents

In addition to their antifungal properties, pyrazolo[3,4-d]pyrimidine derivatives have also been investigated for their antibacterial activities . The emergence of multi-drug-resistant strains of bacteria underscores the need for new antibacterial agents .

Anti-Inflammatory Agents

Given the role of protein kinases in inflammatory diseases , pyrazolo[3,4-d]pyrimidine derivatives could potentially be used as anti-inflammatory agents. However, more research is needed in this area.

Mécanisme D'action

Target of Action

It is known that pyridopyrimidine drugs, which share a similar structure, inhibit dihydrofolate reductase (dhfr) with high affinity .

Mode of Action

Pyridopyrimidine drugs inhibit dhfr, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine .

Biochemical Pathways

The inhibition of DHFR leads to a decrease in the synthesis of pyrimidine and purine. This, in turn, halts the synthesis of RNA and DNA, leading to the death of cancer cells .

Result of Action

The result of the compound’s action is the cessation of RNA and DNA synthesis, leading to the death of cancer cells .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(3-propan-2-yloxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O/c1-8(2)17-5-3-4-12-10-9-6-15-16-11(9)14-7-13-10/h6-8H,3-5H2,1-2H3,(H2,12,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNMAXQPPGDFEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNC1=NC=NC2=C1C=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-isopropoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

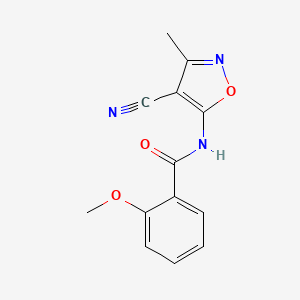

![S-[(2Z)-2-anilino-2-(benzenesulfonylimino)ethyl] carbamothioate](/img/structure/B2996026.png)

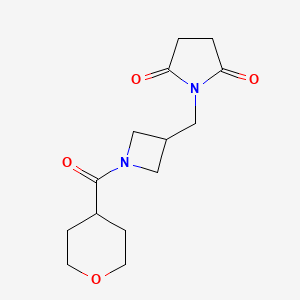

![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2996027.png)

![N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

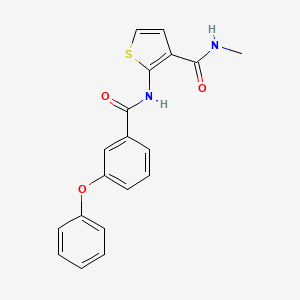

![2-[[(3R,4S)-4-Hydroxyoxolan-3-yl]amino]acetic acid;hydrochloride](/img/structure/B2996031.png)

![6-Chloro-3-(3,4-dichlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2996035.png)